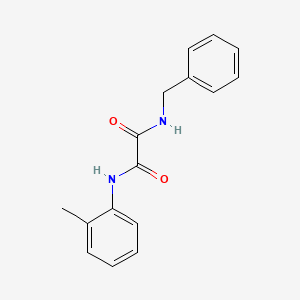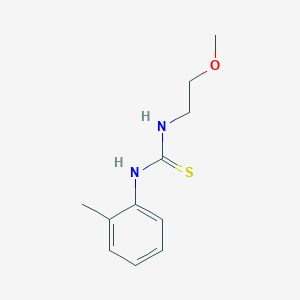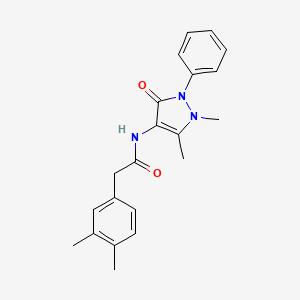
N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BDEDM, is a chemical compound that belongs to the class of tertiary amines. It has been synthesized for various scientific research applications, particularly in the field of medicinal chemistry. BDEDM has shown promising results in the treatment of certain diseases, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. This compound has also been shown to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. In addition, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic, making it a safe compound to work with in laboratory settings. However, there are some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of new therapeutic applications for this compound. It has shown promise in the treatment of neurodegenerative diseases and cancer, and further research is needed to explore its potential in these areas. Another area of research is the study of this compound's mechanism of action. A better understanding of how this compound works at the molecular level could lead to the development of more effective drugs. Finally, there is a need for further research into the long-term effects of this compound. Its short half-life and limited understanding of its mechanism of action make it difficult to study its long-term effects, but this is an important area of research for the development of safe and effective drugs.
Métodos De Síntesis
N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized via a multi-step process that involves the reaction of benzyl chloride with 2,2-diphenylethylamine to form N-benzyl-N-(2,2-diphenylethyl)amine. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antifungal activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N'-benzyl-N'-(2,2-diphenylethyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2/c1-26(2)18-19-27(20-22-12-6-3-7-13-22)21-25(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,25H,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZRVHOEEFBQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5190212.png)
![2-chloro-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190219.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopentyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5190226.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5190233.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)




![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5190283.png)


![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
